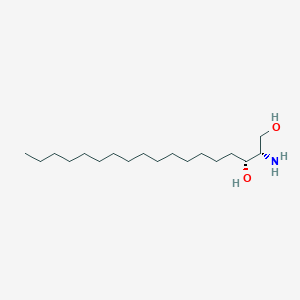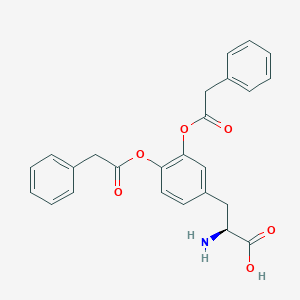
3,4-Diphenylacetyl-L-dopa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenylacetyl-L-dopa (DADL) is a synthetic compound that has been extensively studied for its potential use in scientific research. DADL is a derivative of L-dopa, a medication commonly used for the treatment of Parkinson's disease. However, unlike L-dopa, DADL has no clinical applications and is used solely for research purposes.
作用机制
3,4-Diphenylacetyl-L-dopa is a selective agonist of the delta-opioid receptor, which is one of the three types of opioid receptors in the brain. Activation of the delta-opioid receptor by 3,4-Diphenylacetyl-L-dopa leads to the release of endogenous opioids, which are natural painkillers produced by the body. The release of endogenous opioids results in analgesia and other physiological effects.
生化和生理效应
3,4-Diphenylacetyl-L-dopa has been shown to have analgesic properties in both animal and human studies. It has also been shown to have anti-inflammatory effects and can reduce fever. 3,4-Diphenylacetyl-L-dopa can affect the cardiovascular system, causing changes in blood pressure and heart rate. Additionally, 3,4-Diphenylacetyl-L-dopa can affect the gastrointestinal system, causing nausea and vomiting.
实验室实验的优点和局限性
One advantage of using 3,4-Diphenylacetyl-L-dopa in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise study of the receptor's function. Additionally, 3,4-Diphenylacetyl-L-dopa has a long half-life, which allows for prolonged effects and easier measurement of its effects. However, one limitation of using 3,4-Diphenylacetyl-L-dopa is its potential to cause side effects, such as nausea and vomiting, which can affect the results of experiments.
未来方向
For research on 3,4-Diphenylacetyl-L-dopa include investigating its potential use in the treatment of pain and addiction. Additionally, more studies are needed to fully understand the mechanisms of action of 3,4-Diphenylacetyl-L-dopa and its effects on various physiological systems. Finally, the development of more selective and potent delta-opioid receptor agonists could lead to new treatments for pain and addiction.
合成方法
3,4-Diphenylacetyl-L-dopa is synthesized from L-tyrosine, a non-essential amino acid. The synthesis process involves several steps, including protection of the amino and carboxyl groups, selective reduction of the nitro group, and acetylation of the resulting amine. The final product is purified using column chromatography. The synthesis method is well-established and has been used in numerous studies.
科学研究应用
3,4-Diphenylacetyl-L-dopa has been used in various scientific research studies, including pharmacology, neurochemistry, and behavioral studies. It has been shown to have analgesic properties and can be used to study the mechanisms of pain perception. 3,4-Diphenylacetyl-L-dopa has also been used to investigate the role of endogenous opioids in the brain and their interactions with other neurotransmitters. Additionally, 3,4-Diphenylacetyl-L-dopa has been used to study the effects of opioids on behavior and addiction.
属性
CAS 编号 |
120382-00-5 |
|---|---|
产品名称 |
3,4-Diphenylacetyl-L-dopa |
分子式 |
C25H23NO6 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[3,4-bis[(2-phenylacetyl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H23NO6/c26-20(25(29)30)13-19-11-12-21(31-23(27)15-17-7-3-1-4-8-17)22(14-19)32-24(28)16-18-9-5-2-6-10-18/h1-12,14,20H,13,15-16,26H2,(H,29,30)/t20-/m0/s1 |
InChI 键 |
VTESKZKKFZZIOB-FQEVSTJZSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)CC(C(=O)O)N)OC(=O)CC3=CC=CC=C3 |
同义词 |
3,4-diphenylacetyl-L-DOPA L-3,4-(dioxyphenylacetyl)phenylalanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




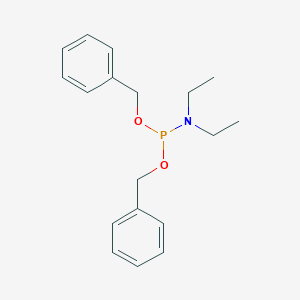

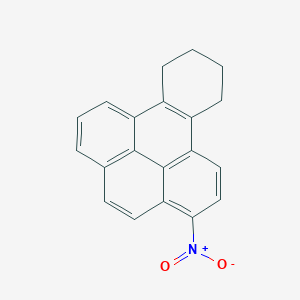
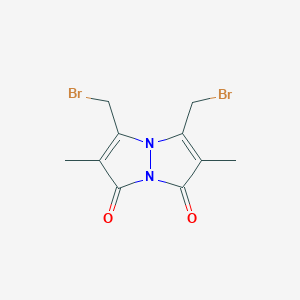
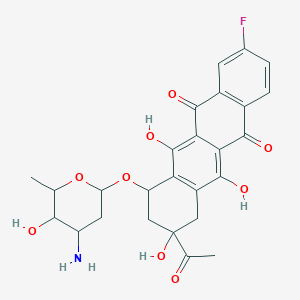
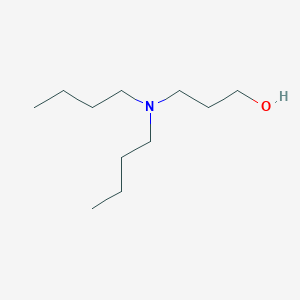
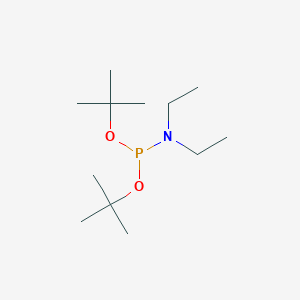
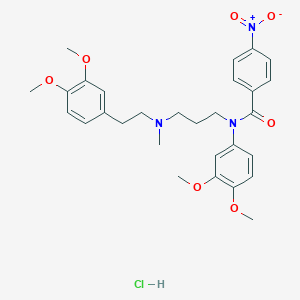
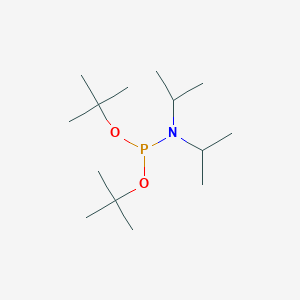
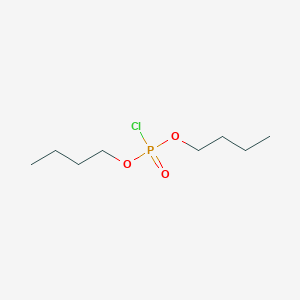
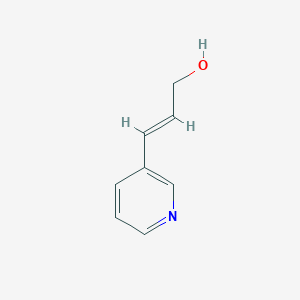
![Tert-butyl {(S)-1-methyl-2-oxo-2-[(S)-pyrrolidin-3-ylamino]ethyl}carbamate](/img/structure/B43668.png)
